![molecular formula C16H10N2O2 B13677215 9-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13677215.png)
9-Methylindolo[2,1-b]quinazoline-6,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methylindolo[2,1-b]quinazoline-6,12-dione is a heterocyclic compound that belongs to the class of indoloquinazolines. This compound features a fused ring system comprising an indole moiety and a quinazoline ring, with carbonyl groups at the 6 and 12 positions. It is known for its potential therapeutic properties and has been the subject of various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 9-Methylindolo[2,1-b]quinazoline-6,12-dione involves the oxidative condensation of indoles and anthranilic acids. This reaction is typically carried out under aerobic conditions using iodine (I2), dimethyl sulfoxide (DMSO), and copper(I) iodide (CuI) as catalysts . The process involves several steps, including α-halogenation, oxidation, condensation, aromatization, and heteroaryl coupling, all performed in a single step .
Another method involves the oxidation of isatin and its derivatives using potassium permanganate in anhydrous acetonitrile. This method can yield various substituted tryptanthrins, including this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methylindolo[2,1-b]quinazoline-6,12-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be synthesized through oxidative reactions involving isatin and its derivatives.
Substitution: Various substituted derivatives can be obtained by modifying the starting materials or reaction conditions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various substituted tryptanthrins, such as 2,8-dimethyl-, 2,8-dibromo-, and 2,8-diiodo derivatives .
Applications De Recherche Scientifique
9-Methylindolo[2,1-b]quinazoline-6,12-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 9-Methylindolo[2,1-b]quinazoline-6,12-dione involves its interaction with molecular targets and pathways within cells. The compound’s activity is believed to be related to its ability to undergo electron transfer reactions, which are crucial for its biological effects . The carbonyl groups in the indole and quinazoline rings play a significant role in its activity, facilitating interactions with various biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolo[2,1-b]quinazoline-6,12-dione: This compound shares a similar core structure but lacks the methyl group at the 9 position.
8-Fluoro-2-methylindolo[2,1-b]quinazoline-6,12-dione: This derivative features a fluorine atom at the 8 position and a methyl group at the 2 position.
2,8-Dimethylindolo[2,1-b]quinazoline-6,12-dione: This compound has methyl groups at both the 2 and 8 positions.
Uniqueness
9-Methylindolo[2,1-b]quinazoline-6,12-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 9 position can influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development .
Propriétés
Formule moléculaire |
C16H10N2O2 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
9-methylindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C16H10N2O2/c1-9-6-7-11-13(8-9)18-15(14(11)19)17-12-5-3-2-4-10(12)16(18)20/h2-8H,1H3 |
Clé InChI |
RJHNPRWBOYJWET-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C3=NC4=CC=CC=C4C(=O)N23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-Cbz-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13677139.png)

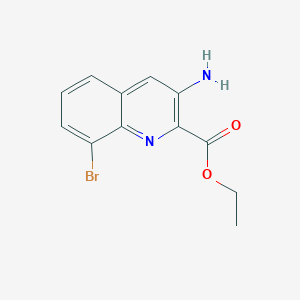
![1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13677151.png)
![2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B13677157.png)
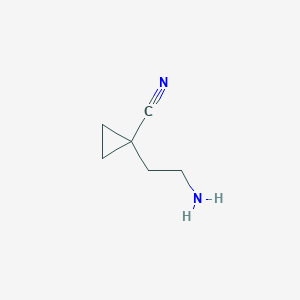

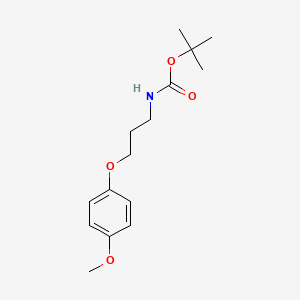
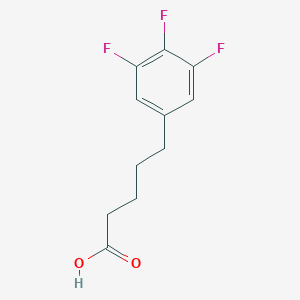
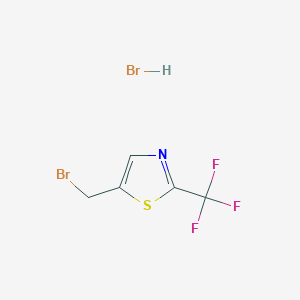

![5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13677187.png)
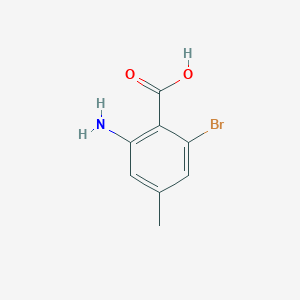
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13677213.png)
